molecular formula C5H6ClN3 B14857753 6-Chloropyridine-2,5-diamine

6-Chloropyridine-2,5-diamine

Cat. No.: B14857753
M. Wt: 143.57 g/mol
InChI Key: GEKPNRWGBGHCBZ-UHFFFAOYSA-N
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Description

6-Chloropyridine-2,5-diamine is a halogenated heterocyclic compound with the empirical formula C5H6ClN3 and a molecular weight of 143.57 g/mol . It is a derivative of pyridine, where two amino groups are substituted at the 2nd and 5th positions, and a chlorine atom is substituted at the 6th position. This compound is used as a laboratory chemical and for the synthesis of other substances.

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Chloropyridine-2,5-diamine can be synthesized through various methods. One common method involves the reaction of 2,6-dichloropyridine with ammonia, which leads to the formation of 2-amino-6-chloropyridine. This intermediate can then be further reacted with ammonia to yield this compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process.

Chemical Reactions Analysis

Types of Reactions

6-Chloropyridine-2,5-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Chloropyridine-2,5-diamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-Chloropyridine-2,5-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloropyridine-2,5-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both amino and chlorine groups allows for versatile chemical modifications and interactions with biological targets, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C5H6ClN3

Molecular Weight

143.57 g/mol

IUPAC Name

6-chloropyridine-2,5-diamine

InChI

InChI=1S/C5H6ClN3/c6-5-3(7)1-2-4(8)9-5/h1-2H,7H2,(H2,8,9)

InChI Key

GEKPNRWGBGHCBZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1N)Cl)N

Origin of Product

United States

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